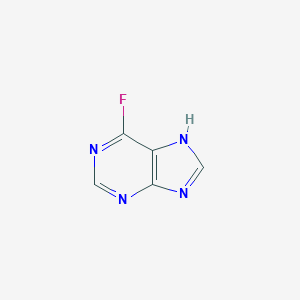

6-氟嘌呤

描述

Synthesis Analysis

The synthesis of 6-Fluoropurine derivatives can be efficiently performed using microwave irradiation, a method that significantly reduces reaction times from tens of hours to mere minutes. This process involves KF catalysis by triethylamine in [Bmim]BF4 ionic liquid solvent, leading to high yields and simplified work-up procedures. The structure of the synthesized products is confirmed by 1HNMR and 13CNMR techniques (Yao Peng, 2010).

Molecular Structure Analysis

Although specific detailed analyses of 6-Fluoropurine's molecular structure are not provided in the selected papers, the general structural analysis involves techniques like NMR spectroscopy. These methods are crucial for confirming the substitution patterns and molecular configurations of synthesized 6-Fluoropurine derivatives, as seen in the synthesis section.

Chemical Reactions and Properties

6-Fluoropurine undergoes S(N)Ar displacements with various nucleosides, showing reactivity order depending on the nucleophile used. The reaction kinetics and mechanisms have been studied, showing significant variation in reactivity with different substituents. The fluoro group in 6-Fluoropurine facilitates nucleophilic substitution reactions, which are pivotal in synthesizing various nucleoside analogs (Jiangqiong Liu & M. Robins, 2007).

Physical Properties Analysis

The physical properties of 6-Fluoropurine derivatives, such as solubility and crystallinity, can be inferred from their synthesis and molecular structure. For example, the ionic liquid solvent system used in its synthesis suggests that 6-Fluoropurine derivatives might have good solubility in polar solvents, which is beneficial for various chemical transformations and pharmaceutical applications.

Chemical Properties Analysis

6-Fluoropurine shows a range of chemical behaviors, especially in reactions involving nucleophilic substitution. Its fluorine atom makes it a reactive center for various nucleophiles, leading to the production of numerous derivatives with potential biological activities. The studies on S(N)Ar displacements and Suzuki cross-coupling reactions highlight the chemical versatility of 6-Fluoropurine in organic synthesis (Jiangqiong Liu & M. Robins, 2005).

科学研究应用

化学反应和动力学:Liu和Robins(2007)研究了亲核芳香取代(SNAr)反应与6-氟嘌呤的反应。他们使用6-卤代嘌呤化合物测量了伪一阶动力学,并确定了相对于6-(烷基磺酰基)嘌呤核苷的比较反应性,有助于我们理解氟嘌呤的化学行为 (Liu & Robins, 2007)。

C-C交叉偶联反应:在2005年的一项研究中,Liu和Robins还探讨了6-氟嘌呤在Suzuki交叉偶联反应中的用途,证明了6-氟嘌呤衍生物可以通过镍或钯介导的C-C交叉偶联与芳基硼酸反应,生成6-芳基嘌呤产物 (Liu & Robins, 2005)。

医学应用的放射标记:Irie,Fukushi和Ido(1982)描述了将氟-18引入嘌呤的6位的工作。这项工作对于开发用于医学成像和诊断的放射标记化合物具有重要意义 (Irie, Fukushi, & Ido, 1982)。

微波辅助合成:Peng(2010)展示了一种用于6-氟嘌呤衍生物的微波辅助合成方法,显著缩短了反应时间并提高了产率。这种方法代表了氟嘌呤衍生物合成的一个进步 (Peng, 2010)。

前药的合成:Kim,Kim和Chae(1994)制备了6-氟嘌呤缺环核苷作为阿昔洛韦和甘昔洛韦的潜在前药。他们发现这些化合物通过腺苷脱氨酶更有效地代谢为活性药物,与它们的6-氨基嘌呤对应物相比 (Kim, Kim, & Chae, 1994)。

促进化学反应:Whitfield等人(2003)探讨了三氟乙酸在三氟乙醇中用于促进涉及氟嘌呤的SNAr取代反应。这项研究有助于理解某些溶剂和酸如何影响涉及氟嘌呤的化学反应的效率 (Whitfield et al., 2003)。

安全和危害

未来方向

Fluorinated purines, including 6-Fluoropurine, have evolved substantially in their chemistry over the past 60 years . They have major applications in biomedical research, and their uses as synthetic intermediates are being explored . The development of structure–function relationships between material properties and biological performance is a promising area of future research .

属性

IUPAC Name |

6-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVOKWMIRXXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163865 | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropurine | |

CAS RN |

1480-89-3 | |

| Record name | 6-Fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)